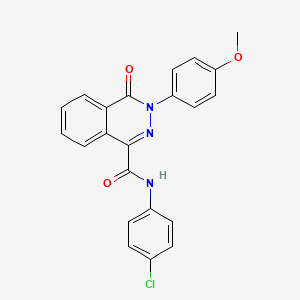

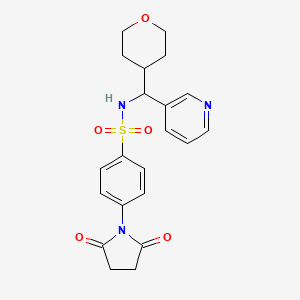

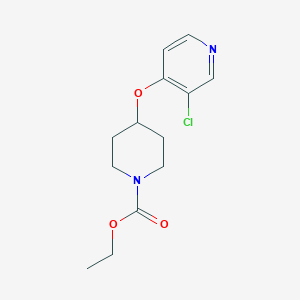

![molecular formula C24H23N5O3 B2553879 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-03-6](/img/structure/B2553879.png)

8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" belongs to a class of molecules that are structurally related to imidazo[2,1-f]purinones. These molecules are of significant interest due to their biological activity, particularly as A(3) adenosine receptor antagonists. The structure-activity relationship (SAR) studies of these compounds aim to enhance their potency and selectivity by exploring different substitutions at various positions on the core structure .

Synthesis Analysis

The synthesis of related imidazo[2,1-f]purinones involves a series of steps starting from simpler precursors. For instance, the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, which share a similar xanthine core with the compound , has been described in the literature. These processes typically include the formation of intermediate compounds, which are then further modified through reactions such as alkylation to achieve the desired substitutions at specific positions on the purine ring .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purinones is characterized by a purine ring system that can be modified at various positions to alter the molecule's properties. Docking and 3D-QSAR studies have been used to investigate the binding disposition of these compounds to the A(3) adenosine receptor, providing insights into how different substitutions affect their interaction with the receptor .

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-f]purinones is influenced by the substituents present on the purine core. The introduction of different functional groups can lead to a variety of intermolecular interactions, which can be analyzed quantitatively. For example, the study of a related compound, 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, revealed an anisotropic distribution of interaction energies, including coulombic and dispersion forces, which are crucial for the molecule's stabilization and crystal packing .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purinones are closely related to their molecular structure. The presence of hydrogen bonds and stacking motifs in the crystal packing of these compounds suggests that they may have unique electrostatic and dispersion energy contributions, which could be exploited in the design of new materials. The layered crystal packing observed in some of these molecules indicates that they may have potential applications in various fields, including material science .

科学的研究の応用

Receptor Affinity and Phosphodiesterase Activity

Compounds related to 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and biologically evaluated for their receptor affinity and enzyme inhibitory properties. These compounds, including octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines, were investigated for their binding properties to serotonin receptors (5-HT1A, 5-HT6, 5-HT7) and dopamine receptors (D2), as well as for their inhibitory potencies against phosphodiesterases PDE4B1 and PDE10A (Zagórska et al., 2016).

Synthesis and Pharmacological Evaluation

The compound has been a part of studies focusing on the synthesis and pharmacological evaluation of its derivatives. For instance, N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives of 1,3-dimethyl-6,7-dihydroimidazo[2,1-f]purine-2,4-(1H,3H)-dione-7-carboxylic acid were synthesized and evaluated. The derivatives displayed potent ligand activity for the 5-HT(1A) receptor and indicated potential anxiolytic/antidepressant activities in preclinical studies (Zagórska et al., 2009).

Antagonistic Activity on Adenosine Receptors

The derivatives of the compound have been reported to exhibit antagonistic activity on adenosine receptors, notably the A3 adenosine receptors. Synthesis and biological evaluation of new 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones revealed compounds with potent and selective antagonistic properties on A3 adenosine receptors (Baraldi et al., 2005).

特性

IUPAC Name |

6-(2-hydroxyphenyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3/c1-14-9-5-6-10-17(14)13-27-22(31)20-21(26(4)24(27)32)25-23-28(15(2)16(3)29(20)23)18-11-7-8-12-19(18)30/h5-12,30H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWPYHPWMCRXOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4C5=CC=CC=C5O)C)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

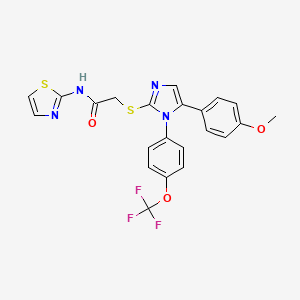

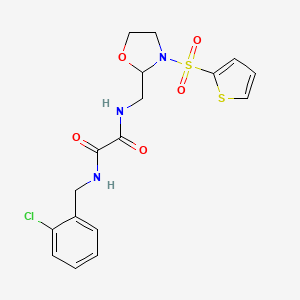

![2-((3-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2553802.png)

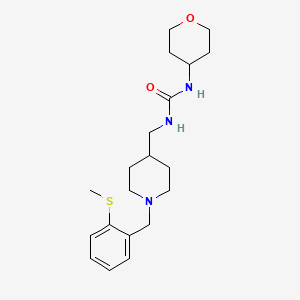

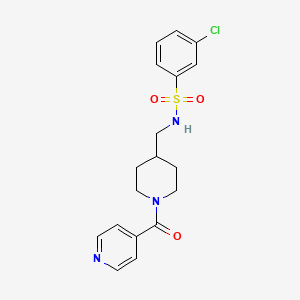

![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride](/img/structure/B2553807.png)

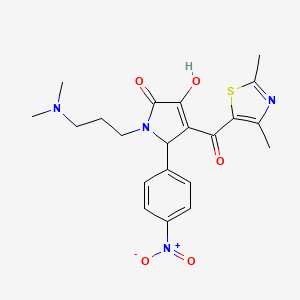

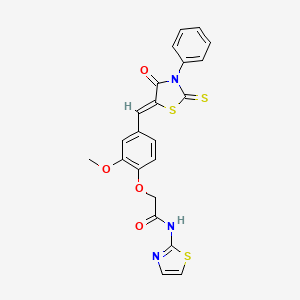

![N-isopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)

![N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2553816.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-cyanobenzoate](/img/structure/B2553817.png)